molecular formula C12H11NO2 B040730 5,6-Dihydro-4H-pyrrolo[3,2,1-ij]quinoline-2-carboxylic acid CAS No. 117273-45-7

5,6-Dihydro-4H-pyrrolo[3,2,1-ij]quinoline-2-carboxylic acid

Cat. No.: B040730
CAS No.: 117273-45-7
M. Wt: 201.22 g/mol
InChI Key: BFCHTANYIYJEKK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5,6-Dihydro-4H-pyrrolo[3,2,1-ij]quinoline-2-carboxylic acid is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is known for its unique structure, which combines a pyrroloquinoline core with a carboxylic acid functional group. The presence of this structure allows for a variety of chemical modifications, making it a versatile intermediate in the synthesis of biologically active molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-Dihydro-4H-pyrrolo[3,2,1-ij]quinoline-2-carboxylic acid typically involves the reaction of 4-aryl-1,2,3,4-tetrahydroquinolines with oxalyl chloride under reflux in absolute toluene for 3–4 hours. This reaction yields the desired product in good yields, often up to 76% . Another method involves the reaction of 5,6-dihydropyrrolo[3,2,1-ij]quinoline-1,2-diones with thiosemicarbazide, followed by reaction with DMAD to produce the target compound .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the synthetic routes mentioned above can be scaled up for industrial applications. The use of common reagents and straightforward reaction conditions makes this compound amenable to large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

5,6-Dihydro-4H-pyrrolo[3,2,1-ij]quinoline-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various quinoline and dihydroquinoline derivatives, which are valuable intermediates in the synthesis of pharmaceuticals and other biologically active compounds .

Scientific Research Applications

5,6-Dihydro-4H-pyrrolo[3,2,1-ij]quinoline-2-carboxylic acid has a wide range of scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

  • 5,6-Dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione
  • 6-Aryl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-diones

Uniqueness

5,6-Dihydro-4H-pyrrolo[3,2,1-ij]quinoline-2-carboxylic acid is unique due to its carboxylic acid functional group, which allows for a wide range of chemical modifications. This makes it a versatile intermediate in the synthesis of various biologically active compounds. Additionally, its ability to inhibit coagulation factors Xa and XIa sets it apart from other similar compounds .

Properties

IUPAC Name

1-azatricyclo[6.3.1.04,12]dodeca-2,4(12),5,7-tetraene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO2/c14-12(15)10-7-9-4-1-3-8-5-2-6-13(10)11(8)9/h1,3-4,7H,2,5-6H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFCHTANYIYJEKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC3=C2N(C1)C(=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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5,6-Dihydro-4H-pyrrolo[3,2,1-ij]quinoline-2-carboxylic acid
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5,6-Dihydro-4H-pyrrolo[3,2,1-ij]quinoline-2-carboxylic acid
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5,6-Dihydro-4H-pyrrolo[3,2,1-ij]quinoline-2-carboxylic acid
Reactant of Route 6
5,6-Dihydro-4H-pyrrolo[3,2,1-ij]quinoline-2-carboxylic acid

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